![molecular formula C11H12ClNOS B5129387 N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)
N-allyl-2-[(4-chlorophenyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-[(4-chlorophenyl)thio]acetamide, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACT is a thioamide derivative of N-substituted allylamines and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-allyl-2-[(4-chlorophenyl)thio]acetamide is not fully understood. However, it has been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane. N-allyl-2-[(4-chlorophenyl)thio]acetamide has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to modulate the immune system by regulating cytokine production.
Biochemical and Physiological Effects
N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to exhibit a range of biochemical and physiological effects. N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to induce apoptosis in cancer cells and to modulate the immune system by regulating cytokine production. Additionally, N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-2-[(4-chlorophenyl)thio]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, it exhibits a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, there are also limitations to the use of N-allyl-2-[(4-chlorophenyl)thio]acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-allyl-2-[(4-chlorophenyl)thio]acetamide. One area of interest is the development of N-allyl-2-[(4-chlorophenyl)thio]acetamide as a potential antibacterial and antifungal agent. Another area of interest is the use of N-allyl-2-[(4-chlorophenyl)thio]acetamide as an anti-inflammatory agent and as a modulator of the immune system. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-2-[(4-chlorophenyl)thio]acetamide and its effects on various biological processes.
Synthesemethoden
The synthesis of N-allyl-2-[(4-chlorophenyl)thio]acetamide involves the reaction of 4-chlorobenzenethiol with allylamine in the presence of acetic anhydride. The resulting product is then treated with thioacetic acid to yield N-allyl-2-[(4-chlorophenyl)thio]acetamide. The synthesis of N-allyl-2-[(4-chlorophenyl)thio]acetamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-[(4-chlorophenyl)thio]acetamide has been extensively studied for its potential applications in scientific research. N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to exhibit antibacterial, antifungal, and antitumor activity. It has also been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system. N-allyl-2-[(4-chlorophenyl)thio]acetamide has been used in various in vitro and in vivo experiments to study the mechanisms of action of these effects.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYARCQGPHAQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

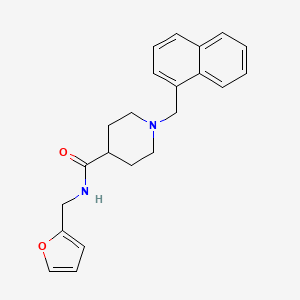
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)
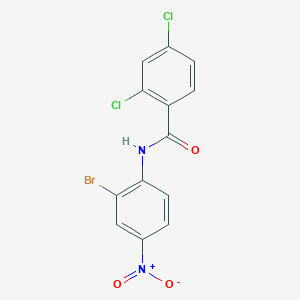
![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)
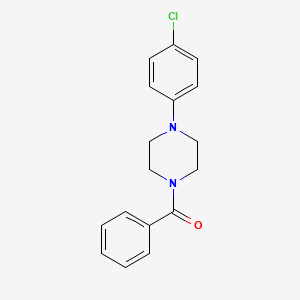
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)
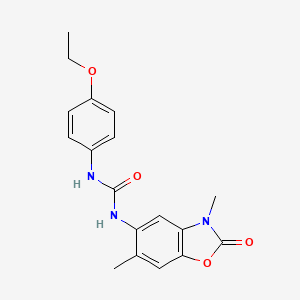
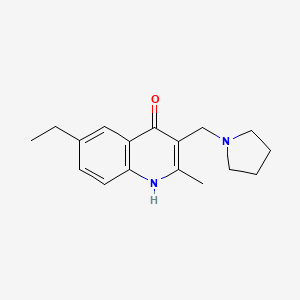
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B5129380.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)